Neosartoricin B is a secondary metabolite produced by the fungus Aspergillus nidulans. It is classified as a highly-reducing polyketide, notable for its complex chemical structure and immunosuppressive properties. First identified in 2013 through genome mining and heterologous expression techniques at the University of California, Los Angeles, Neosartoricin B has garnered interest due to its potential applications in medicine and biology.
Neosartoricin B is derived from the fungal species Aspergillus nidulans, which is known for its ability to produce various bioactive compounds. The identification of the gene cluster responsible for Neosartoricin B biosynthesis has enabled researchers to explore its production through genetic engineering techniques .
This compound falls under the category of polyketides, which are a diverse class of natural products synthesized by polyketide synthases. Polyketides are characterized by their complex structures and significant biological activities, including antibiotic, antifungal, and immunosuppressive effects .
Neosartoricin B is synthesized via a biosynthetic pathway involving highly-reducing polyketide synthases (HR-PKSs). The gene cluster responsible for its production was identified through genomic analysis and subsequently expressed in Aspergillus nidulans, leading to the successful production of this compound .
The synthesis involves several key steps:
Neosartoricin B has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its structure includes hydroxyl, carbonyl, and prenyl groups, which are essential for its reactivity and interactions with biological targets .
The molecular formula of Neosartoricin B is C₁₈H₁₈O₄. Its molecular weight is approximately 302.34 g/mol. The structural elucidation was performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming the presence of various functional groups that play crucial roles in its biological activity .
Neosartoricin B undergoes several chemical reactions including:
Common reagents used in reactions involving Neosartoricin B include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically conducted under mild conditions to maintain the integrity of the compound .
Neosartoricin B exerts its biological effects primarily through immunosuppressive mechanisms. It inhibits T-cell proliferation by interfering with DNA synthesis within these immune cells. The compound targets specific enzymes involved in the cell cycle and DNA replication processes, leading to reduced immune response .
Relevant data from studies indicate that Neosartoricin B exhibits significant potential for further research into its properties and applications.
Neosartoricin B has several scientific uses across different fields:
The biosynthesis of neosartoricin B is governed by a highly conserved four-gene cluster present in dermatophytes, particularly within the pathogenic genera Trichophyton (e.g., T. tonsurans, T. equinum) and Arthroderma (e.g., A. benhamiae, A. otae). This cluster comprises:
Genomic analyses reveal >90% amino acid sequence identity for these core enzymes within dermatophytes, and ~70% identity with orthologous clusters in Aspergillus fumigatus and Neosartorya fischeri. This synteny suggests evolutionary conservation of neosartoricin-like metabolite production across phylogenetically diverse fungi [1] [9].
Table 1: Conserved Core Genes in Neosartoricin B Biosynthesis
Gene Symbol | Protein Function | Identity in Dermatophytes | Homology to A. fumigatus |
---|---|---|---|
PKS | Polyketide chain elongation | >90% | ~70% |
TE | Polyketide chain release | >90% | ~70% |
FMO | Ring hydroxylation | >90% | ~70% |
pcPT | C5-prenyl group attachment | >90% | ~70% |
Under standard laboratory conditions, the neosartoricin B gene cluster remains transcriptionally silent ("cryptic") in dermatophytes due to:
Comparative genomics identified additional syntenic genes adjacent to the core cluster (e.g., dioxygenases, alcohol dehydrogenases). However, RT-PCR confirmed these genes are not co-transcribed with the core PKS ensemble in Aspergillus nidulans heterologous hosts, indicating they are functionally decoupled from neosartoricin B biosynthesis [1] [4].
To activate the silent gene cluster, a sophisticated cloning system was employed:1. Shuttle Vector Construction: The plasmid pYH-wA-pyrG was engineered with:- S. cerevisiae CEN/ARS sequences for stable maintenance in yeast.- A. nidulans ΔnkuA targeting sequences for precise chromosomal integration.- A. fumigatus pyrG selection marker.2. Yeast Recombination: The core genes (TESG_6702-6705) and a putative transcription factor (TESG_6706) from T. tonsurans were simultaneously recombined into the vector in S. cerevisiae.3. Host Integration: Linearized plasmids were transformed into A. nidulans, with integration at the wA pigment locus (allowing color-based screening of transformants) [1] [5].
Table 2: Key Heterologous Expression Strains and Outcomes
Strain ID | Gene Cluster Origin | Integrated Genes | Product (Yield) |
---|---|---|---|
TWY1.1 | Trichophyton tonsurans | PKS-TE-FMO-pcPT + TF | Neosartoricin B (10 mg/L) |
TWY3.3 | Arthroderma otae | PKS-TE-FMO-pcPT + ACCS* | Neosartoricin B |
*ACCS: Aminocyclopropane carboxylic acid synthase; TF: Transcription factor TESG_6706 [1]
Native promoters of dermatophyte transcription factors (e.g., TESG_6706) were replaced with the Aspergillus nidulans gpdA (glyceraldehyde-3-phosphate dehydrogenase) promoter. This strong, constitutive promoter:
The pcPT catalyzes a regiospecific Friedel-Crafts prenylation at the C5 position of the decaketide backbone. This modification:
Neosartoricin B (m/z 443 [M+H]⁺) lacks the C2 acetyl group present in its structural analog neosartoricin from A. fumigatus (m/z 485 [M+H]⁺). This difference is attributed to:
Table 3: Structural Derivatives of Neosartoricin B
Compound | Molecular Weight | Key Structural Features | Formation Conditions |
---|---|---|---|
Neosartoricin B | 442 Da | Non-acetylated C2-OH; tricyclic | Native heterologous expression |
Neosartoricin C | 424 Da | Spirocyclic (C3-O-C14) | Acid exposure of neosartoricin B |
Neosartoricin D | 424 Da | Dioxabicyclo-octanone (C2-O-C14 acetal) | Acid exposure of neosartoricin B |
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